BENGHE Validation & Comparative

Check Availability & Pricing

Evaluating the selectivity of TH9619 for MTHFD2
over other folate enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TH9619
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TH9619: A Selective Approach to Targeting
Cancer Metabolism

A deep dive into the selectivity of TH9619 for MTHFD2 over other folate enzymes, supported
by experimental evidence.

Published: November 20, 2025

Introduction

In the landscape of cancer therapeutics, metabolic pathways have emerged as a promising
frontier for targeted drug development. One-carbon (1C) metabolism, a critical network for
nucleotide synthesis, is frequently upregulated in cancer cells to sustain their rapid
proliferation. Within this pathway, the mitochondrial enzyme Methylenetetrahydrofolate
Dehydrogenase 2 (MTHFD2) has been identified as a key player, highly expressed in various
cancers while minimally present in normal adult tissues. This differential expression profile
makes MTHFD2 an attractive target for cancer therapy.[1][2] TH9619 has been developed as a
potent inhibitor of MTHFD2 and has demonstrated significant anti-tumor activity.[3] This guide
evaluates the selectivity of TH9619 for MTHFDZ2 in comparison to other key enzymes in the
folate pathway, presenting experimental data and methodologies to support its targeted
mechanism of action.

Mechanism of Action: The "Folate Trap"
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TH9619 is a potent inhibitor of the dehydrogenase and cyclohydrolase activities of both
MTHFD1 and MTHFDZ2.[3][4] HowevVer, its therapeutic selectivity arises from a nuanced
mechanism within the cellular environment. While TH9619 can inhibit MTHFD2 in biochemical
assays, it does not effectively target the enzyme within the mitochondria of living cells.[1][5][6]
[7] Instead, it primarily acts on the cytosolic enzyme MTHFD1 and the nuclear pool of
MTHFD2.[5][6][7]

This targeted inhibition of cytosolic MTHFD1, downstream of mitochondrial formate production
(driven by MTHFD2 in cancer cells), leads to an accumulation of 10-formyl-tetrahydrofolate (10-
CHO-THF).[1][4][6] This accumulation effectively sequesters the available folate pool, a
phenomenon termed the "folate trap”.[1][4][6][7] The trapping of folate ultimately leads to a
depletion of thymidylate, causing replication stress, DNA damage, and subsequent apoptosis
specifically in cancer cells that are highly dependent on MTHFD2 activity.[1][5][8] This cancer-
specific vulnerability provides a significant therapeutic window, as non-transformed cells with
low MTHFD2 expression are largely unaffected.[9]

Quantitative Selectivity Profile of TH9619

The selectivity of TH9619 has been evaluated against a panel of other folate-dependent
enzymes. The following table summarizes the inhibitory activity of TH9619.
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Fold Selectivity vs.

Enzyme Target IC50 (nM) Reference
MTHFD2

MTHFD2 47 [3][10]
Concurrent inhibition

MTHFD1 _ N/A [10]
with MTHFD2
No significant

DHFR o > 2127 [8]
inhibition at 100 uM
No significant

SHMT1 o > 2127 [8]
inhibition at 100 uM
No significant

SHMT2 o > 2127 [8]
inhibition at 100 uM
No significant

TYMS > 2127 [8]

inhibition at 100 uM

N/A - Not Applicable as TH9619 is a dual inhibitor of MTHFD1 and MTHFD2.

Experimental Protocols

Biochemical Enzyme Inhibition Assays

The half-maximal inhibitory concentration (IC50) values for TH9619 against recombinant

human MTHFD2, MTHFD1, Dihydrofolate Reductase (DHFR), Serine

Hydroxymethyltransferase 1 (SHMT1), SHMT2, and Thymidylate Synthase (TYMS) were
determined using biochemical assays. The general protocol is as follows:

Enzyme Preparation: Recombinant human enzymes were purified to homogeneity.

Assay Buffer: A suitable buffer containing necessary co-factors (e.g., NAD+, NADP+,

tetrahydrofolate derivatives) was prepared.

Inhibitor Dilution: TH9619 was serially diluted to a range of concentrations.

Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate.
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Detection: The rate of the reaction was monitored by measuring the change in absorbance or
fluorescence over time, corresponding to the consumption of a substrate or the formation of
a product.

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-
parameter logistic equation. For enzymes like DHFR, SHMT1, SHMT2, and TYMS, activity
was measured at a high concentration of TH9619 (e.g., 100 puM) to confirm the lack of
significant inhibition.[8]

Cellular Target Engagement Assays

To confirm that TH9619 engages with MTHFD2 in a cellular context, the Cellular Thermal Shift
Assay (CETSA) can be employed.

Cell Treatment: Intact cells (e.g., HL-60) are treated with TH9619 or a vehicle control.
Heating: The treated cells are heated to a range of temperatures.

Lysis and Centrifugation: Cells are lysed, and the soluble fraction is separated from the
aggregated proteins by centrifugation.

Protein Detection: The amount of soluble target protein (MTHFDZ2) at each temperature is
quantified by Western blotting or other protein detection methods.

Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A
shift in the melting curve for MTHFD2 in the presence of TH9619 indicates target
engagement.

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of TH9619-induced folate trapping in cancer cells.
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
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Conclusion

The available data strongly support the conclusion that TH9619 is a highly selective inhibitor of
the MTHFD1/2 enzymes within the folate metabolism pathway. Its unique mechanism of
inducing a "folate trap” by inhibiting cytosolic MTHFD1 and nuclear MTHFD2, while not
affecting the mitochondrial isoform, provides a targeted approach to killing cancer cells that
overexpress MTHFD2. The lack of significant activity against other key folate enzymes such as
DHFR, SHMT1, SHMT2, and TYMS underscores its specificity. This selectivity profile,
combined with its potent anti-cancer effects, positions TH9619 as a promising candidate for
further development in the treatment of MTHFD2-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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other folate enzymes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11929107#evaluating-the-selectivity-of-th96 19-for-
mthfd2-over-other-folate-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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